molecular formula C21H24ClNO2 B12736785 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride CAS No. 93696-92-5

7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride

Cat. No.: B12736785
CAS No.: 93696-92-5
M. Wt: 357.9 g/mol
InChI Key: SGUJPSLFAGMWSZ-UHFFFAOYSA-N
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Description

7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of dibenzo[a,c]cycloheptenes, which are characterized by their unique tricyclic structure. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves several steps. One common method includes the reaction of dibenzo[a,c]cyclohepten-5-one with diethylaminoethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the body, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride apart is its unique combination of the diethylaminoethoxy group and the dibenzo[a,c]cycloheptenone core. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

CAS No.

93696-92-5

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

10-[2-(diethylamino)ethoxy]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;hydrochloride

InChI

InChI=1S/C21H23NO2.ClH/c1-3-22(4-2)13-14-24-21-15-20(23)18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;/h5-12,15H,3-4,13-14H2,1-2H3;1H

InChI Key

SGUJPSLFAGMWSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.Cl

Origin of Product

United States

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